N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Description
N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide demonstrates promising anticancer properties. A key study highlights the compound's role as an orally active histone deacetylase inhibitor, selectively inhibiting HDACs 1-3 and 11, which are critical in cancer cell proliferation. It induces cell-cycle arrest and apoptosis, showing significant in vivo antitumor activity (Zhou et al., 2008).
Synthesis and Biological Activities
The compound has been involved in the synthesis of novel chemical structures, particularly focusing on anti-inflammatory and analgesic agents. Studies have shown that derivatives of this compound have been effective as COX-1/COX-2 inhibitors, demonstrating high inhibitory activity and potential therapeutic benefits (Abu‐Hashem et al., 2020).
Pharmaceutical Applications
Research on related compounds, such as 5-deaza analogues of aminopterin and folic acid, has revealed significant anticancer activity, both in vitro and in vivo, illustrating the pharmaceutical potential of compounds within this chemical family (Su et al., 1986).
Additional Applications
- Studies have explored the synthesis of related compounds with a focus on their biological activities, which could lead to new therapeutic agents (Gangjee et al., 2005).
- The compound's derivatives have been investigated for their antiallergy activity, revealing potential as potent and orally active agents in this domain (Hargrave et al., 1983).
properties
IUPAC Name |
N-[4-acetamido-2-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14(28)23-19-18(24-20(30)15-9-5-3-6-10-15)21(31)26-22(25-19)32-13-17(29)27(2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,24,30)(H2,23,25,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVPGGHGTVVSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide |
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